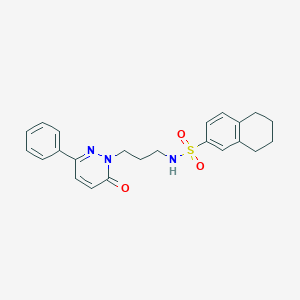
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives have been studied for their herbicidal activity. Specifically, research has focused on enantiomers of these compounds, synthesized using methods like Sharpless asymmetric chlorohydroxylation. Tests revealed the (S)-isomers to be the active forms, indicating potential use in agriculture as selective herbicides (Hosokawa et al., 2001).
Antimicrobial Agents
These compounds have also been synthesized and evaluated as antimicrobial agents. A study developed new tetrahydronaphthalene-sulfonamide derivatives with significant in vitro inhibitory activities against various Gram-positive and Gram-negative bacterial strains, as well as Candida Albicans. These findings suggest their potential as broad-spectrum antimicrobial agents (Mohamed et al., 2021).
Thromboxane Receptor Antagonists
In cardiovascular research, derivatives of this compound have been synthesized as potent thromboxane A2 prostanoid receptor antagonists. These derivatives, which replace the carboxylic acid functional group with cyclopentane-1,3-dione bioisosteres, have shown remarkable potency, suggesting their application in antithromboxane therapies (Wang et al., 2014).
5-HT7 Receptor Agents
These compounds have been studied for their affinity and intrinsic activities at serotonin receptors, particularly the 5-HT7 receptor. Various derivatives have shown high-affinity agonist or antagonist activities, indicating their potential in neurological and psychiatric disorder treatments (Leopoldo et al., 2007).
Carbonic Anhydrase Inhibitors
Research has also explored their role as inhibitors of human carbonic anhydrase isozymes. Specific derivatives exhibited potent inhibitory effects against these isozymes, highlighting their potential in treating disorders related to aberrant carbonic anhydrase activity (Akbaba et al., 2014).
Antipsychotic Agents
These sulfonamide derivatives have been identified for their high affinities for serotonin receptors, 5-HT(2C) and 5-HT(6), indicating their potential as atypical antipsychotic agents. Their selectivity over other serotonin and dopamine receptor subtypes suggests a promising profile for treating psychiatric disorders (Park et al., 2010).
Catalysis in Organic Synthesis
These compounds have been used in catalytic processes like the α-sulfonamidation of β-ketoesters, offering new synthetic routes for organic compounds with potential pharmaceutical applications (Rao et al., 2019).
Potential PET Radiotracers
Some derivatives have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology, indicating their utility in diagnostic imaging (Abate et al., 2011).
特性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBRSNHQIEDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)



![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)


![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
